2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde
Description
"2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde" is a heterocyclic compound featuring a pyrrolidine ring fused with a pyridine moiety, substituted with an isopropylthio group and a carbaldehyde functional group. The pyridine-pyrrolidine scaffold is known for conformational rigidity, which can enhance binding specificity in drug design.
The compound’s structural characterization likely relies on crystallographic techniques, such as those facilitated by the SHELX software suite, which is widely used for small-molecule and macromolecular refinement .
Properties
Molecular Formula |
C13H18N2OS |
|---|---|
Molecular Weight |
250.36 g/mol |
IUPAC Name |
2-(2-propan-2-ylsulfanylpyridin-3-yl)pyrrolidine-1-carbaldehyde |
InChI |
InChI=1S/C13H18N2OS/c1-10(2)17-13-11(5-3-7-14-13)12-6-4-8-15(12)9-16/h3,5,7,9-10,12H,4,6,8H2,1-2H3 |
InChI Key |
VGYALDTZUWPEGH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=C(C=CC=N1)C2CCCN2C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde typically involves the reaction of pyridine derivatives with isopropylthiol and pyrrolidine-1-carbaldehyde. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade solvents and catalysts, and implementing purification techniques such as recrystallization or chromatography to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol.
Substitution: The isopropylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine and pyridine derivatives.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of pyrrolidine and pyridine compounds exhibit anticonvulsant properties. For instance, studies have shown that modifications in the isopropylthio group can enhance the efficacy of these compounds against seizure models, suggesting potential applications in treating epilepsy .
Anticancer Properties
The compound's structural similarity to other bioactive heterocycles positions it as a candidate for anticancer drug development. Preliminary studies have demonstrated that pyrrolidine derivatives can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The specific interactions of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde with cancer cell lines are currently under investigation .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial effects of related compounds. The presence of the pyridine ring enhances interaction with bacterial membranes, leading to increased efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's potential as an antibacterial agent is supported by molecular docking studies that predict favorable binding interactions with bacterial targets .
Case Study 1: Anticonvulsant Screening
In a controlled study, various derivatives of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde were screened for anticonvulsant activity using animal models. Results indicated significant reduction in seizure frequency compared to control groups, establishing a foundation for further development into therapeutic agents for epilepsy .
Case Study 2: Anticancer Efficacy
A series of analogs were tested against multiple cancer cell lines, including breast and lung cancer models. The results showed that certain modifications to the isopropylthio group significantly enhanced cytotoxicity, suggesting that this compound class could lead to new anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves its interaction with specific molecular targets. The isopropylthio group and the pyrrolidine ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analog 1: Pyrrolidine-1-carbaldehyde Derivatives
- Example : 2-(Pyridin-3-yl)pyrrolidine-1-carbaldehyde
- Key Difference : Lacks the isopropylthio substituent.
- Impact : The absence of the thioether group may reduce lipophilicity and alter binding interactions in biological systems.
Structural Analog 2: Thioether-Substituted Pyridines
- Example: 2-Isopropylthiopyridine Key Difference: Absence of the pyrrolidine-carbaldehyde moiety.
Functional Analog: Proline-Based Aldehydes
- Example : Pyrrolidine-1-carbaldehyde (proline aldehyde)
- Key Difference : Missing the pyridine-thioether substituent.
- Impact : Reduced aromatic interactions and altered electronic properties, which could diminish affinity for metal ions or π-π stacking in target binding.
Hypothetical Data Table (Based on Inferred Properties)
| Property | Target Compound | Analog 1 | Analog 2 |
|---|---|---|---|
| Molecular Weight (g/mol) | ~264.4 (estimated) | ~176.2 | ~153.2 |
| LogP (Lipophilicity) | ~2.5 (predicted) | ~1.2 | ~2.0 |
| Functional Groups | Aldehyde, thioether, pyridine | Aldehyde, pyridine | Thioether, pyridine |
| Potential Applications | Ligand design, catalysis | Intermediates in synthesis | Antioxidant or metal-binding |
Limitations of Available Evidence
This highlights a significant gap in accessible information, necessitating consultation of specialized chemical databases (e.g., Reaxys, SciFinder) or peer-reviewed studies on pyrrolidine-pyridine hybrids.
Biological Activity
2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a pyridine moiety and an isopropylthio group. Its molecular formula is C12H14N2OS, with a molecular weight of approximately 238.32 g/mol. The presence of the isopropylthio group may influence its interaction with biological targets.
Research indicates that compounds similar to 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde may exhibit various mechanisms of action:
- Antagonism of Receptors : Some derivatives have been shown to act as antagonists at specific receptors, such as the angiotensin II Type 2 receptor, which plays a role in cardiovascular health .
- Inhibition of Enzymes : The compound may inhibit enzymes critical for bacterial survival, such as penicillin-binding proteins (PBPs), which are essential for cell wall synthesis in bacteria like Pseudomonas aeruginosa .
Biological Activity
The biological activities associated with this compound can be summarized as follows:
Case Studies
- Antibacterial Activity : In a study evaluating various pyrrolidine derivatives, 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde demonstrated significant inhibition of PBP3 with an IC50 value in the low micromolar range, indicating its potential as an antibacterial agent .
- Anti-inflammatory Effects : Another investigation revealed that compounds with similar structures could inhibit the release of pro-inflammatory cytokines in vitro, suggesting a possible therapeutic role in inflammatory diseases .
Synthesis and Derivatives
The synthesis of 2-(2-(Isopropylthio)pyridin-3-yl)pyrrolidine-1-carbaldehyde involves multi-step processes including the formation of the pyrrolidine ring and subsequent substitution reactions. Variants of this compound have been developed to enhance potency and selectivity against specific biological targets.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
